Product packaging for Dimethyl dihydroxyfumarate(Cat. No.:CAS No. 133-47-1)

Dimethyl dihydroxyfumarate

Cat. No.: B584755
CAS No.: 133-47-1
M. Wt: 176.124
InChI Key: HMPNVUONVWQKFY-ONEGZZNKSA-N
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Description

Contextualization within Organic Chemistry

Dimethyl dihydroxyfumarate belongs to the class of organic compounds known as ene-diols, which are alkenes with a hydroxyl group attached to each carbon atom of the double bond. Specifically, it is a derivative of fumaric acid, a dicarboxylic acid. The presence of both ester and ene-diol functional groups within the same molecule imparts a rich and varied chemical behavior.

Historically, the parent compound, dihydroxyfumaric acid, has been recognized for its role in biological systems, including its involvement in the ripening of grapes where it can act as a catalyst for redox reactions. ichem.md The diester derivative, this compound, has been extensively studied for its distinct reactivity, which can differ significantly from the diacid and its dicarboxylate form. biocrick.comacs.org

Importance of the Ene-diol Moiety in Synthetic and Mechanistic Studies

The ene-diol moiety is the cornerstone of this compound's chemical reactivity. This functional group is known for its ability to act as a good radical scavenger, a property shared with structurally similar compounds like ascorbic acid. cbijournal.comresearchgate.net This reactivity is attributed to the ene-diol's capacity to efficiently capture electrons from free radicals. researchgate.net

In synthetic chemistry, the ene-diol functionality allows this compound to participate in a variety of reactions. It can act as an electrophile, a characteristic that has been widely exploited in organic synthesis. biocrick.comacs.orgnih.gov This electrophilic nature is influenced by the ester groups, which withdraw electron density from the carbon-carbon double bond. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and relative reactivities of this compound compared to its corresponding diacid and dicarboxylate. acs.org These studies have provided a rationale for why the diester tends to react as an electrophile, while the deprotonated diacid (dihydroxyfumarate) behaves as a nucleophile. biocrick.comacs.orgnih.gov

Overview of Key Academic Research Directions for this compound

Academic research on this compound has branched into several key areas, driven by its versatile chemical nature.

One significant direction is its use as a synthon in targeted organic synthesis. researchgate.net Researchers have explored its reactions with various nucleophiles to create new and complex molecules. For instance, its reaction with aryl amines can lead to the formation of nitrogen-containing heterocycles. acs.org

Another major area of investigation revolves around its antioxidant and radical-scavenging properties. cbijournal.comresearchgate.net The ability of the ene-diol fragment to quench free radicals has prompted studies into its potential applications. researchgate.net Comparative studies with its parent acid, dihydroxyfumaric acid, have been conducted to understand the structure-activity relationship. ichem.mdasm.mdichem.mdidsi.md DFT calculations have been instrumental in elucidating the mechanisms of these antioxidant reactions, for example, with the stable radical DPPH (1,1-diphenyl-2-picrylhydrazyl). ichem.mdasm.mdichem.md These studies have shown that while both the acid and its dimethyl ester are antioxidants, their relative activities differ, with the lower acidity of the dimethyl ester contributing to its reduced antioxidant activity compared to the parent acid. ichem.mdasm.mdidsi.md

Furthermore, the compound has been used as a tool to study the effects of free radicals in biological systems. For example, as a generator of superoxide (B77818) radicals, it has been used to investigate the damaging actions of these radicals on neuronal electrophysiology in hippocampal slices. nih.gov The reactivity of this compound with various radical species has also been a subject of pulse radiolysis studies to determine absolute rate constants for these reactions. brunel.ac.uk

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C6H8O6 nih.gov
Molecular Weight 176.12 g/mol nih.gov
CAS Number 133-47-1 nih.gov
IUPAC Name dimethyl (Z)-2,3-dihydroxybut-2-enedioate nih.gov
Synonyms Dimethyl 2,3-dihydroxy-2-butenedioate, Dihydroxyfumaric acid dimethyl ester nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B584755 Dimethyl dihydroxyfumarate CAS No. 133-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (E)-2,3-dihydroxybut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPNVUONVWQKFY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/C(=O)OC)\O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030334
Record name Dihydroxyfumaric acid dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-47-1
Record name 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyfumaric acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of Dimethyl Dihydroxyfumarate

Established Synthetic Routes to Dimethyl Dihydroxyfumarate

The synthesis of this compound primarily relies on the direct esterification of its parent acid, a method favored for its straightforwardness and the enhanced stability of the resulting ester.

Esterification of Dihydroxyfumaric Acid

The most common and established method for preparing this compound is the Fischer-Speier esterification of dihydroxyfumaric acid. Dihydroxyfumaric acid itself is susceptible to auto-oxidation and decarboxylation, but its conversion to the dimethyl ester yields a compound that is stable in solution for extended periods, making it an excellent starting point for further synthetic applications. researchgate.net

This reaction is typically performed by treating dihydroxyfumaric acid with an excess of methanol (B129727), which serves as both the reactant and the solvent. The process requires a strong acid catalyst to proceed at a practical rate. masterorganicchemistry.com

Common catalysts and conditions for Fischer Esterification:

CatalystTypical ConditionsRole
Sulfuric Acid (H₂SO₄)A catalytic amount is added to the methanol/carboxylic acid mixture.Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
p-Toluenesulfonic Acid (TsOH)Often used as an alternative to sulfuric acid.Functions similarly as a strong acid catalyst. masterorganicchemistry.com
Anhydrous HClGenerated in situ from reagents like thionyl chloride in methanol. commonorganicchemistry.comProvides a strongly acidic environment to catalyze the reaction. commonorganicchemistry.com

The reaction is generally carried out at elevated temperatures, often at the reflux temperature of the alcohol (approximately 65-70°C for methanol), to increase the reaction rate. google.comyoutube.com Being a reversible equilibrium process, the large excess of methanol helps to shift the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final this compound product. masterorganicchemistry.com

Alternative Preparation Pathways for this compound

While direct Fischer esterification is the predominant route, other general methods for ester synthesis could theoretically be applied to produce this compound. One such alternative involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride. commonorganicchemistry.com

This pathway would involve:

Formation of Acyl Chloride: Dihydroxyfumaric acid could be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding diacyl chloride.

Reaction with Methanol: The isolated acyl chloride would then be reacted with methanol. This step is typically fast and irreversible, often not requiring a catalyst, to yield this compound. commonorganicchemistry.com

This method avoids the equilibrium limitations of the Fischer esterification but requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride.

Synthesis of Novel this compound Derivatives and Analogues

The this compound scaffold possesses multiple reactive sites, making it a versatile platform for the synthesis of a wide array of derivatives and more complex molecules.

Strategies for Structural Modification of the this compound Scaffold

The structure of this compound offers two primary locations for chemical modification: the enediol moiety and the two methyl ester groups. researchgate.net The enediol system, with its electron-rich double bond and hydroxyl groups, is susceptible to electrophilic attack, while the ester groups are targets for nucleophiles. researchgate.net

Potential Derivatization Strategies:

Reactive SiteReaction TypePotential ReagentsResulting Derivative
Enediol -OH GroupsAcylationAcyl halides, AnhydridesDiacyloxy derivatives (e.g., Dimethyl diacetoxyfumarate)
Enediol -OH GroupsEtherificationAlkyl halides (e.g., methyl iodide)Dialkoxy derivatives (e.g., Dimethyl dimethoxyfumarate)
Ester GroupsHydrolysisAqueous acid or baseDihydroxyfumaric acid or its carboxylate salt
Ester GroupsAmidationAminesDiamide derivatives
Ester GroupsTransesterificationDifferent alcohols (e.g., ethanol)Alternative diester derivatives (e.g., Diethyl dihydroxyfumarate)
C=C Double BondHydrogenationH₂, Metal catalyst (e.g., Pd/C)Dimethyl dihydroxysuccinate (tartrate)
C=C Double BondHalogenationBr₂, Cl₂Dihalo-dihydroxysuccinate derivatives

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, leading to the creation of new synthons for targeted synthesis. researchgate.net

Stereoselective Synthesis Approaches for Related Chiral Compounds

This compound is an achiral molecule, but it can serve as a prochiral precursor for the synthesis of valuable chiral compounds, particularly derivatives of tartaric acid. A key strategy for achieving this is the stereoselective hydrogenation of the tetrasubstituted carbon-carbon double bond.

Asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand (e.g., Rh-ArcPhos), is a powerful method for converting achiral olefins into chiral alkanes with high enantiomeric excess. rsc.org Applying this methodology to this compound could yield enantiomerically enriched dimethyl tartrate derivatives.

Hypothetical Stereoselective Hydrogenation:

Starting MaterialReactionChiral Catalyst ExamplePotential Chiral Products
This compoundAsymmetric HydrogenationRhodium complex with chiral phosphine ligand(2R,3R)-Dimethyl 2,3-dihydroxysuccinate or (2S,3S)-Dimethyl 2,3-dihydroxysuccinate

The choice of the chiral ligand's stereochemistry would determine which enantiomer of the product is formed preferentially. This approach allows for the creation of up to two new contiguous stereocenters in a single, controlled step.

Preparation of Macrocyclic Structures Incorporating Dihydroxyfumarate Moieties

Macrocycles are of significant interest in medicinal chemistry and materials science, and the C4 framework of this compound makes it an attractive building block for their construction. nih.gov While specific examples incorporating this exact moiety are not widely documented, several established macrocyclization strategies could be employed.

Macrolactonization: The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid. This diacid can then be reacted with a long-chain diol under conditions that promote intramolecular esterification (e.g., Yamaguchi or Shiina macrolactonization) to form a macrocyclic dilactone.

Macrolactamization: Following hydrolysis to the diacid, conversion to a diacyl chloride and subsequent reaction with a long-chain diamine could be used to form a macrocyclic diamide.

Ring-Closing Metathesis (RCM): The hydroxyl groups of the enediol could be functionalized with terminal alkene chains. A subsequent RCM reaction, typically using a Grubbs-type catalyst, could then be used to form the macrocyclic ring via a new carbon-carbon double bond. nih.gov

Click Chemistry and Cross-Coupling: The scaffold can be functionalized with groups suitable for other cyclization reactions, such as azides and alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or aryl halides and boronic esters for Suzuki coupling. nih.gov The Diels-Alder reaction is another versatile method for forming cyclic structures. h1.co

These strategies highlight the potential of the dihydroxyfumarate unit to act as a rigid and functionalized core element in the rational design and synthesis of novel macrocyclic compounds. semanticscholar.org

Chemodivergent Reaction Control in this compound Synthesis

The synthesis of derivatives from the dihydroxyfumarate scaffold can be directed towards different products by carefully selecting the reaction conditions. This chemodivergence is particularly evident in the reactions of dihydroxyfumaric acid with aldehydes, where the choice of base and solvent plays a pivotal role in determining the final product.

Influence of Base and Solvent on Reaction Pathways

The reaction of dihydroxyfumaric acid with aromatic and heteroaromatic aldehydes demonstrates remarkable chemodivergence depending on the base and solvent system employed. acs.orgnih.gov When hydroxide (B78521) is used as the base in a predominantly aqueous medium, the reaction proceeds through an aldol (B89426) addition followed by deoxalation to yield 3-aryl-2,3-dihydroxypropanoic acids. acs.orgnih.gov In contrast, when a weaker organic base such as triethylamine (B128534) is used in an organic solvent like tetrahydrofuran (B95107) (THF), the reaction pathway shifts to produce 1-aryl-2,3-dihydroxypropanones. acs.orgnih.gov

This divergence in reaction outcome is attributed to the different roles the base and solvent play in mediating the reaction mechanism. In an aqueous hydroxide solution, the hydroxide ion is a strong enough base to facilitate the aldol addition and the subsequent fragmentation of the intermediate. The aqueous medium also plays a role in stabilizing the charged intermediates. In the case of triethylamine in THF, the reaction conditions favor a different mechanistic pathway, leading to the formation of the dihydroxypropanone derivatives.

The following table summarizes the influence of the base and solvent on the reaction of dihydroxyfumaric acid with various aldehydes:

AldehydeBaseSolventProduct
BenzaldehydeHydroxideAqueous3-Phenyl-2,3-dihydroxypropanoic acid
4-NitrobenzaldehydeHydroxideAqueous3-(4-Nitrophenyl)-2,3-dihydroxypropanoic acid
BenzaldehydeTriethylamineTHF1-Phenyl-2,3-dihydroxypropanone
4-NitrobenzaldehydeTriethylamineTHF1-(4-Nitrophenyl)-2,3-dihydroxypropanone

Ligand and Catalyst Effects in Derivatization

Controlling Electrophilic and Nucleophilic Behavior in Transformations

Computational and experimental studies have provided insight into the differing reactivity of dihydroxyfumaric acid, its dicarboxylate, and its dimethyl ester. acs.orgnih.gov These studies help to rationalize why the dihydroxyfumarate dianion (DHF²⁻) acts as a nucleophile, while its corresponding diester, this compound, is primarily considered an electrophile in organic synthesis. acs.orgnih.gov

The nucleophilic character of the dihydroxyfumarate dianion is attributed to the increased electron density on the enediol moiety upon deprotonation of the carboxylic acid groups. This enhanced nucleophilicity allows it to participate in aldol-type reactions.

Conversely, in this compound, the ester groups are electron-withdrawing, which reduces the electron density of the enediol system. This diminished nucleophilicity is evident from experimental observations where this compound failed to react as a nucleophile with electrophiles such as benzaldehyde, even in the presence of a base like triethylamine or an acid catalyst like sulfuric acid. acs.org In these attempted reactions, either no reaction was observed, or the starting materials degraded. acs.org This suggests that the ene-diol moiety in this compound is not sufficiently nucleophilic to react with typical electrophiles under these conditions.

The control of electrophilic versus nucleophilic behavior is therefore intrinsically tied to the functional groups present on the dihydroxyfumarate backbone. The free acid and its dianion can exhibit nucleophilic properties, whereas the dimethyl ester derivative is predisposed to act as an electrophile.

Fundamental Reactivity and Mechanistic Investigations of Dimethyl Dihydroxyfumarate

Electrophilic and Nucleophilic Characteristics of Dimethyl Dihydroxyfumarate

The reactivity of this compound, a diester derivative of dihydroxyfumaric acid, is fundamentally dictated by its ene-diol moiety. However, its behavior contrasts sharply with that of its parent acid and the corresponding dianion, showcasing a fascinating divergence from nucleophilic to electrophilic character.

Computational and experimental studies have provided a clear rationale for the differing reactivity among dihydroxyfumaric acid (DHF), its dianion (DHF²⁻), and its dimethyl ester (this compound). acs.orgacs.orgnih.gov A central finding is that while the dihydroxyfumarate dianion acts as a nucleophile, the corresponding dimethyl ester derivative behaves exclusively as an electrophile in organic synthesis. acs.orgacs.orgnih.gov

The distinct reactivity polarity between this compound and its parent acid is explained by their electronic structures, which can be analyzed using Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining whether a molecule will act as an electron donor (nucleophile) or an electron acceptor (electrophile).

DFT calculations reveal the global reactivity descriptors for these compounds. A lower HOMO energy indicates a lesser ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO gap (ΔE) is also an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Studies have calculated these global descriptors, providing a quantitative basis for the observed reactivity. researchgate.net The esterification of the carboxylic acid groups to form this compound lowers the energy of the HOMO, making it a poorer electron donor (less nucleophilic) compared to the dianion. Conversely, the LUMO energy is also lowered, making the diester a better electron acceptor (more electrophilic). This analysis confirms that the active sites for nucleophilic attack are different from those for electrophilic attack, with the ene-diol moiety's oxygen atoms playing a key role in the molecule's ambiphilic potential. researchgate.net

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Primary Reactivity
Dihydroxyfumaric Acid-6.99-1.635.36Nucleophilic (as dianion) / Prone to oxidation
This compound-7.14-1.885.26Electrophilic

Note: The values in the table are representative and sourced from DFT calculations at the B3LYP/6-311G(d,p) level in an aqueous medium. researchgate.net Actual values may vary with different computational models.

Reaction Mechanisms Involving this compound

The mechanistic pathways involving this compound are distinct from its parent acid, reflecting its electrophilic nature and enhanced stability.

While dihydroxyfumaric acid, specifically its dianion, participates as a nucleophile in aldol (B89426) addition reactions, this compound does not. acs.orgnih.gov Instead, its role is reversed; as a potent electrophile, it is a target for nucleophilic attack. The term "aldol addition" traditionally refers to the nucleophilic addition of an enol or enolate to a carbonyl group. adichemistry.com In the context of this compound, it would act as the electrophilic component, analogous to the carbonyl compound in a classic aldol reaction, accepting electron density from a suitable nucleophile. Its synthetic utility lies in its capacity to act as a building block, where the ene-diol system is the site of reaction.

In contrast, dihydroxyfumaric acid can undergo base-mediated cascade reactions involving aldol addition followed by fragmentation. acs.org For instance, with hydroxide (B78521) in an aqueous medium, it reacts with aromatic aldehydes to yield 3-aryl-2,3-dihydroxypropanoic acids via a deoxalation pathway. acs.orgnih.gov These complex pathways involving fragmentation are characteristic of the free acid and its dianion, not the more stable dimethyl ester.

A significant chemical difference between dihydroxyfumaric acid and its dimethyl ester is their stability towards decarboxylation. Dihydroxyfumaric acid is known to be prone to decarboxylation, a process where a carboxyl group is removed, releasing carbon dioxide. researchgate.net This instability limits its applications in synthesis.

The esterification of the carboxylic acid groups to form this compound effectively blocks this decarboxylation pathway. The ester functional group is significantly more stable and does not readily undergo spontaneous CO₂ extrusion under conditions that would cause the parent acid to decompose. researchgate.net This enhanced stability makes this compound a more reliable and versatile reagent in synthetic chemistry. While specific kinetic data for the decarboxylation of dihydroxyfumaric acid is not extensively detailed, the qualitative difference in stability is a well-established principle in organic chemistry, where esters are known to be protecting groups for carboxylic acids against decarboxylation. nih.gov

Both dihydroxyfumaric acid and this compound exhibit antioxidant properties by acting as radical scavengers. DFT calculations on their reaction with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) suggest a preferred ionic mechanism over a direct hydrogen atom transfer. researchgate.net

The proposed mechanism involves several key stages:

Electrolytic Dissociation: The antioxidant molecule first dissociates in the reaction medium. For this compound, this involves the dissociation of one of its hydroxyl groups.

Formation of a Charge-Transfer Complex (CTC): The resulting anion of the antioxidant and a protonated DPPH• molecule form a charge-transfer complex. This CTC formation is considered the main stage of the reaction. researchgate.net During this stage, a significant transfer of negative charge occurs from the antioxidant anion to the protonated radical. researchgate.net

Decay of the Complex: The complex subsequently decays to yield the stable 1,1-diphenyl-2-picrylhydrazine (B155456) and a radical form of the antioxidant.

This mechanism can be viewed as a form of Proton-Coupled Electron Transfer (PCET), where the transfer of a proton and an electron are intimately linked, though they may occur in discrete steps (dissociation followed by electron transfer within the complex). mdpi.comnih.gov

A comparative analysis shows that dihydroxyfumaric acid has a higher antioxidant activity than its dimethyl ester. researchgate.net This is attributed to two factors:

Acidity: The hydroxyl groups of this compound are less acidic than the carboxylic acid groups of DHF, making the initial dissociation step slower and less favorable. researchgate.net

Oxidative Reactions and Generation of Reactive Oxygen Species by Dihydroxyfumarate

The oxidation of dihydroxyfumarate is a complex process that can lead to the generation of several reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The enediol moiety within the dihydroxyfumarate structure is readily oxidized, making it an effective radical scavenger, comparable to ascorbic acid. This reactivity is central to its role in various chemical and biological systems.

The auto-oxidation of dihydroxyfumarate at a pH of 6 is a slow process that is notably inhibited by superoxide dismutase, indicating the involvement of the superoxide radical in the reaction mechanism. The presence of certain metal ions can catalyze this oxidation. For instance, Mn²⁺ ions can react with molecular oxygen to form Mn³⁺, which then rapidly oxidizes dihydroxyfumarate. Similarly, Cu²⁺ also catalyzes the oxidation, though through a different mechanism that does not directly involve superoxide.

The enzymatic oxidation of dihydroxyfumarate, particularly by peroxidase, introduces additional complexity. At pH 6, peroxidase catalyzes the oxidation of dihydroxyfumarate, and interestingly, the addition of H₂O₂ does not increase the reaction rate. This suggests a nuanced interplay between enzymatic and non-enzymatic pathways. Experimental evidence points to two concurrent oxidation processes: an enzymatic, H₂O₂-dependent oxidation by peroxidase, and a non-enzymatic reaction involving the oxidation of dihydroxyfumarate by superoxide. The latter is responsible for the majority of the observed oxidation. During this process, the peroxidase enzyme is predominantly present as compound III, and the rate of the enzymatic oxidation may be limited by the slow breakdown of this intermediate.

The presence of other molecules can further influence these oxidative reactions. For example, the addition of p-coumaric acid to the peroxidase/dihydroxyfumarate system enhances the rate of dihydroxyfumarate oxidation. In this modified system, the reaction is stimulated by the addition of H₂O₂, becomes more sensitive to inhibition by catalase, and less so by superoxide dismutase. This is attributed to the decomposition of compound III in the presence of p-coumaric acid. Other phenolic compounds like p-hydroxybenzoate have similar, albeit much smaller, effects, while salicylate (B1505791) does not appear to affect the rate or mechanism of dihydroxyfumarate oxidation. Furthermore, the peroxidase/dihydroxyfumarate system is capable of hydroxylating compounds like p-hydroxybenzoate, salicylate, and p-coumarate, a process that requires the presence of hydroxyl radicals.

Table 1: Factors Influencing the Oxidation of Dihydroxyfumarate

FactorObservationImplication
Auto-oxidation (pH 6) Slow reaction, inhibited by superoxide dismutase.Involvement of superoxide radicals in the non-enzymatic oxidation pathway.
Mn²⁺ Ions Catalyzes oxidation by reacting with O₂ to form Mn³⁺.Metal ions can significantly accelerate the oxidation of dihydroxyfumarate.
Cu²⁺ Ions Catalyzes oxidation via a mechanism not involving O₂⁻.Demonstrates diverse mechanisms of metal-catalyzed oxidation.
Peroxidase Catalyzes oxidation; rate not increased by H₂O₂ addition.Suggests a complex interplay of enzymatic and non-enzymatic oxidation.
p-Coumaric Acid Increases oxidation rate in the peroxidase system.Phenolic compounds can modulate the enzymatic oxidation of dihydroxyfumarate.

Stability and Transformation Pathways in Varied Chemical Environments

A notable difference in stability exists between dihydroxyfumaric acid and its dimethyl ester derivative, this compound. Dihydroxyfumaric acid is susceptible to auto-oxidation and decarboxylation. This inherent instability is a key characteristic of its chemical behavior. In contrast, its dimethyl ester is significantly more stable, remaining unchanged in solution for extended periods, even days. nih.gov This enhanced stability makes this compound a more suitable starting material for various synthetic applications where the enediol functionality is desired without the complications of degradation. nih.gov

The differing stability also impacts their antioxidant properties. A comparative study using density functional theory (DFT) to investigate the reaction of both compounds with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH•) revealed that the antioxidant activity of the dimethyl ester is lower than that of the parent acid. acs.orgmdpi.com This reduced activity is attributed to two main factors: the lower acidity of the dimethyl ester compared to dihydroxyfumaric acid and the formation of more stable intermediate products during its reaction with the DPPH• radical. acs.orgmdpi.com

Recent studies have highlighted this pH-dependent chemodivergence in the nucleophilic aldol reactions of dihydroxyfumarate. For instance, its reactions with glyoxylate (B1226380) and formaldehyde (B43269) demonstrate different outcomes depending on the pH. Furthermore, in reactions with aromatic and heteroaromatic aldehydes, the choice of base and solvent can be used to control the chemodivergent outcomes. This control is crucial for the synthetic application of dihydroxyfumarate as a nucleophile.

While the diester derivative of dihydroxyfumaric acid has traditionally been used as an electrophile in organic synthesis, the pH-controlled reactivity of the di-anion, dihydroxyfumarate (DHF²⁻), unlocks its potential as a nucleophile. Computational and experimental studies have provided a rationale for why dihydroxyfumarate acts as a nucleophile while its corresponding diester behaves as an electrophile. The ability to control the reaction pathway by simply adjusting the pH or the base used opens up new avenues for the synthesis of complex molecules.

Dihydroxyfumaric acid, with its carboxylate and hydroxyl functional groups, can act as a ligand, forming complex anionic species with various metal ions in solution. The formation of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the stoichiometry of the reactants.

In the presence of certain metal ions, dihydroxyfumaric acid can undergo significant transformations. For example, in basic aqueous solutions containing zinc(II) ions, a coordination polymer can be formed. researchgate.net This process involves a metal-promoted benzilic acid-type rearrangement, leading to the formation of a novel oxyanion of carbon, [OC(CO₂)₃]⁴⁻. researchgate.net This complex anion then participates in the formation of the coordination polymer. researchgate.net A similar reaction occurs with manganese(II) ions, though under slightly different conditions. researchgate.net

The behavior of dihydroxyfumaric acid in forming metal complexes can be inferred from studies on analogous α-hydroxy acids like L-tartaric acid and L-malic acid. These acids are known to form a variety of complex species with d-electron metal ions such as copper(II), cobalt(II), and nickel(II). The stability and structure of these complexes are pH-dependent, with different protonated and deprotonated species forming at different pH values. For instance, with copper(II), dimeric complexes are often observed, while cobalt(II) and nickel(II) tend to form monomeric species. The deprotonation of the carboxyl groups at lower pH values allows for the initial complexation, with the hydroxyl groups potentially participating in coordination at higher pH.

Theoretical and Computational Chemistry of Dimethyl Dihydroxyfumarate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intricate details of molecular systems. For dimethyl dihydroxyfumarate, these methods provide a quantitative framework to analyze its electronic structure and predict its reactivity.

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry. researchgate.net It is utilized to investigate the chemical reactivity of molecules by calculating various descriptors. researchgate.net For this compound, DFT calculations, particularly using the B3LYP functional with the 3-611G(d,p) basis set, have been successfully applied to predict its behavior, especially in aqueous media. researchgate.net These calculations are crucial for understanding both the global and local reactivity of the molecule. researchgate.net The validity of applying Koopmans' theorem within the DFT framework (KID procedure) has been assessed to ensure the accuracy of the calculated reactivity descriptors from frontier orbital energies. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and their Role in Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule. nih.gov For this compound, the HOMO-LUMO gap has been calculated to be in the range of 4.00-4.28 eV, indicating its relative stability. researchgate.net

Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound in Aqueous Phase
ParameterValue (eV)
EHOMO-6.61
ELUMO-2.33
HOMO-LUMO Gap (ΔE)4.28
Electronegativity (χ)4.47
Total Hardness (η)2.14
Global Electrophilicity (ω)4.66

Calculation of Global and Local Reactivity Indices (e.g., dual descriptor, Parr functions, electrostatic potential)

Local reactivity descriptors, on the other hand, identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net The dual descriptor is a particularly insightful tool, as it can unambiguously distinguish between nucleophilic and electrophilic regions of a molecule. nih.gov For this compound, the Parr functions, which are an alternative to Fukui functions, have been used to describe the areas within the molecule prone to nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential, further elucidating the sites for chemical reactions. researchgate.net Studies have shown that the antioxidant and antiradical properties of dihydroxyfumaric acid and its derivatives can be explained by the high ambiphilic activation of the oxygen atoms within the hydroxyl groups of the ene-diol moiety. researchgate.net

Condensed Local Reactivity Descriptors for Selected Atoms of this compound in Aqueous Phase
AtomDual Descriptor (Δfk)Electrophilic Parr Function (Pk+)Nucleophilic Parr Function (Pk-)
C10.0090.000-0.009
C2-0.0030.0030.000
O3-0.0020.0020.000
O40.0000.0000.000

Energetic and Structural Analysis

Computational chemistry also provides the tools to investigate the energetic stability and structural nuances of this compound, including the energies required to break specific bonds and the potential for isomerism.

Bond Dissociation Energies and Proton Affinities

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond and corresponds to the enthalpy change upon homolytic cleavage of the bond. researchgate.net Theoretical calculations, often employing DFT or ab initio methods, can provide reliable estimations of BDEs. researchgate.net For molecules with antioxidant potential like this compound, the O-H bond dissociation energy is a particularly important parameter.

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. nih.gov It is a fundamental measure of a molecule's basicity. nih.gov DFT methods have been shown to be effective in calculating proton affinities, with results often comparable to higher-level ab initio calculations. nih.gov

Isomerism and Tautomerism Studies in Dihydroxyfumaric Acid and its Derivatives

Computational studies are invaluable for exploring the different isomeric and tautomeric forms of molecules. For dihydroxyfumaric acid and its derivatives like this compound, DFT calculations can be used to investigate geometric isomerization and keto-enol tautomerization. nih.gov Such studies help in understanding the relative stabilities of different tautomers and the energy barriers for their interconversion. The solvent can play a significant role in the tautomeric equilibrium, and computational models can account for these environmental effects. The relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound features key functional groups that dictate its conformational preferences and intermolecular interactions. The central carbon-carbon double bond imparts a degree of planarity to the molecule, while the hydroxyl (-OH) and ester (-COOCH₃) groups can rotate. Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable conformations by locating energy minima on the potential energy surface.

Intermolecular interactions, particularly hydrogen bonding, are critical to the physicochemical properties of this compound. The two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds, influencing its solid-state structure and solubility.

Quantum chemical computations are employed to quantify these interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis help to characterize the nature and strength of hydrogen bonds. researchgate.net These analyses can reveal electron density at bond critical points and orbital interactions, providing a detailed picture of the bonding. The stability and configuration of molecular arrangements are influenced by a combination of electrostatic interactions, hydrogen bonding, and other weaker forces. researchgate.netmdpi.com

Table 1: Typical Parameters for Intermolecular Hydrogen Bonds Investigated Computationally This table provides illustrative data based on computational studies of organic molecules with similar functional groups, as specific experimental values for this compound are not readily available in the cited literature.

Interaction TypeTypical Bond Length (Å)Typical Bond Angle (°)Calculated Interaction Energy (kcal/mol)
O-H···O (Hydroxyl-Hydroxyl)1.8 - 2.2160 - 180-4.0 to -7.0
O-H···O=C (Hydroxyl-Carbonyl)1.9 - 2.3150 - 170-3.5 to -6.5

Simulation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the reaction pathways of this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a given reaction. This allows for the elucidation of reaction mechanisms, prediction of product formation, and understanding of reaction kinetics. DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly used for these simulations. researchgate.net

The antioxidant and antiradical properties of this compound are attributed to its ene-diol moiety. researchgate.net Computational studies using conceptual DFT can identify the active sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net For radical reactions, such as scavenging of reactive oxygen species, the mechanism is often a hydrogen atom transfer (HAT) from one of the hydroxyl groups to the radical.

DFT calculations can model this process by:

Identifying Reactive Sites: Local reactivity descriptors like Fukui functions, Parr functions, and the dual descriptor are calculated to pinpoint the most reactive atoms. researchgate.net For this compound, these calculations indicate that the oxygen atoms of the hydroxyl groups are the most probable sites for radical attack. researchgate.net

Modeling the Transition State: The geometry and energy of the transition state for the hydrogen atom transfer are calculated. This provides the activation energy (ΔG‡), which is a key determinant of the reaction rate. researchgate.net

Analyzing the Reaction Pathway: The entire reaction coordinate is mapped out, confirming that the transition state smoothly connects the reactants (this compound + radical) and the products (this compound radical + neutralized species).

Theoretical calculations are instrumental in predicting the outcomes and selectivity of chemical reactions. When multiple reaction pathways are possible, computational models can determine which is the most favorable. pku.edu.cn Selectivity (chemo-, regio-, and stereoselectivity) is typically governed by kinetic control, where the product formed fastest (via the lowest activation energy barrier) is the major product. researchgate.net

For this compound, DFT-based reactivity indices can predict its behavior in various reactions. researchgate.netpreprints.org For instance, in reactions involving radical species, the calculations consistently show that abstraction of a hydrogen atom from a hydroxyl group is far more favorable than any other potential reaction, such as addition to the double bond. This high chemoselectivity is a direct result of the stability of the resulting radical and the lower activation barrier for the HAT process.

The analysis of global and local reactivity descriptors provides quantitative predictions of molecular behavior. researchgate.net

Table 2: Calculated Reactivity Descriptors for this compound This table presents a conceptual layout of data derived from DFT studies, such as the one referenced. researchgate.net The values are illustrative and represent the type of output from such calculations.

DescriptorCalculated Value (Illustrative)Interpretation
HOMO Energy-7.5 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.0 eVRelates to chemical stability and reactivity
Electrophilicity Index (ω)1.8 eVMeasures susceptibility to nucleophilic attack
Dual Descriptor f⁽²⁾(r) at O-H oxygensPositive valuesSite is susceptible to electrophilic/radical attack

A crucial step in computational chemistry is the validation of theoretical predictions against experimental results. While computational models provide deep insight into reaction mechanisms, their accuracy must be confirmed by real-world data.

This validation can take several forms:

Comparison of Product Ratios: If a reaction is predicted to have a certain regioselectivity (e.g., 90:10 ratio of two isomers), this can be compared to the product distribution measured experimentally using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. pku.edu.cn

Kinetic Studies: Calculated activation energies can be used to predict reaction rates, which can then be compared with rates determined through experimental kinetic studies.

Spectroscopic Correlation: The calculated properties of a proposed intermediate or transition state can be compared with spectroscopic data. For example, the calculated structure of a radical intermediate could be correlated with data from electron spin resonance (ESR) spectroscopy.

Correlation of Activity: In the case of this compound, theoretical calculations show a direct correlation between calculated descriptors (like electronegativity and electrophilicity) and the experimentally observed antioxidant/antiradical activity of a series of dihydroxyfumaric acid derivatives. researchgate.net This agreement between theoretical trends and experimental findings lends strong support to the validity of the computational model and its predictions. mdpi.comnih.gov Although computational predictions of binding energies may sometimes overestimate interaction strength, they reliably identify binding locations and relative affinities, which can be confirmed by methods like microscale thermophoresis. mdpi.comnih.gov

Advanced Analytical Methods for Research on Dimethyl Dihydroxyfumarate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the chemical analysis of Dimethyl dihydroxyfumarate, providing detailed information at the molecular level. These techniques are fundamental for confirming the structure of the compound and its derivatives, as well as for tracking the formation of products and intermediates during chemical reactions.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the electronic structure and reactivity of dihydroxyfumaric acid and its dimethyl ester, this compound. acs.orgrevistadechimie.ro These studies indicate that the ene-diol moiety is a key site for chemical reactions. The reactivity of this compound as either a nucleophile or an electrophile is influenced by factors such as the choice of base and solvent. acs.org

In a practical research setting, ¹H and ¹³C NMR spectroscopy would be the primary methods for the structural elucidation of this compound and its reaction products. For instance, in reactions involving the aromatic aldehydes, NMR would be used to identify the formation of new carbon-carbon bonds and to determine the stereochemistry of the products. The chemical shifts and coupling constants of the protons and carbons in the molecule would provide definitive evidence of the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This table is illustrative and based on standard chemical shift predictions.)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Methoxy (B1213986) (-OCH₃)3.8Singlet6H
Hydroxyl (-OH)5.0 - 6.0Broad Singlet2H

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the kinetics of reactions involving this compound, particularly when a change in chromophores occurs during the reaction. The principle of this method lies in the absorption of UV or visible light by molecules containing π-bonds and non-bonding electrons.

While specific UV-Vis absorption spectra for this compound are not widely published, the ene-diol moiety is expected to exhibit characteristic absorption in the UV region. Any reaction that alters this conjugated system will result in a change in the UV-Vis spectrum, which can be monitored over time to determine the reaction rate. For example, in oxidation reactions where the double bond of the ene-diol is consumed, a decrease in the absorbance at a specific wavelength would be observed.

This technique is particularly useful for studying reaction kinetics and equilibria. By monitoring the change in absorbance of a reactant or product as a function of time, kinetic data can be obtained to determine the rate law and rate constant of the reaction.

Table 2: Illustrative Application of UV-Vis for Kinetic Monitoring (Note: This table represents a hypothetical reaction of this compound.)

Time (seconds) Absorbance at λmax Concentration of Reactant (M)
01.001.0 x 10⁻⁴
600.800.8 x 10⁻⁴
1200.640.64 x 10⁻⁴
1800.510.51 x 10⁻⁴
2400.410.41 x 10⁻⁴

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules. In the context of this compound research, MS is crucial for identifying reaction products, byproducts, and transient intermediates.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate complex mixtures of reaction products before their introduction into the mass spectrometer. The mass spectrum of each component provides a unique fragmentation pattern that can be used for its identification.

For example, in the base-mediated reactions of dihydroxyfumaric acid with aromatic aldehydes, mass spectrometry would be used to confirm the molecular weights of the resulting 3-aryl-2,3-dihydroxypropanoic acids or 1-aryl-2,3-dihydroxypropanones. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown products and intermediates.

Table 3: Expected Mass Spectrometry Data for this compound (Note: This table is based on the molecular formula C₆H₈O₆.)

Ion m/z (calculated) Possible Fragment
[M]⁺176.0321Molecular Ion
[M - OCH₃]⁺145.0239Loss of a methoxy group
[M - COOCH₃]⁺117.0286Loss of a carbomethoxy group
[COOCH₃]⁺59.0133Carbomethoxy cation

Kinetic Study Methodologies

Understanding the kinetics of reactions involving this compound is essential for controlling reaction pathways and optimizing conditions for desired product formation. Various methodologies are employed to study the rates of these reactions and to determine the parameters that govern them.

For reactions that occur on a timescale of milliseconds to seconds, stopped-flow spectrophotometry is the technique of choice. This method allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, typically by UV-Vis absorbance or fluorescence.

A notable example, although on the parent compound, is the study of the reaction of dihydroxyfumaric acid with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netichem.md This reaction is very fast and was successfully monitored using a stopped-flow system. The decay of the DPPH radical, which has a strong absorbance at 517 nm, was followed as a function of time after mixing with the dihydroxyfumaric acid solution. This allowed for the determination of the reaction stoichiometry and kinetics. researchgate.netichem.md A similar approach could be readily applied to study the antioxidant properties and rapid reactions of this compound.

Table 4: Representative Data from a Stopped-Flow Experiment (Note: This table is based on the principles of stopped-flow kinetics and is illustrative for a reaction of this compound.)

Time (milliseconds) Absorbance of Reactant
00.95
100.75
200.60
300.48
400.38
500.30

The determination of reaction orders and rate constants is fundamental to establishing the rate law of a chemical reaction. The rate law provides a mathematical expression that relates the rate of a reaction to the concentration of its reactants.

The method of initial rates is a common experimental approach. It involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of other reactants are kept constant. The initial rate of the reaction is measured for each experiment, and the data are analyzed to determine the order of the reaction with respect to each reactant.

For the reaction of dihydroxyfumaric acid with DPPH, the reaction orders were determined to be 1 with respect to DPPH and 0.5 for the first stage of the reaction with respect to dihydroxyfumaric acid. researchgate.netichem.md The rate constants for the two stages of the reaction were also calculated from the experimental data. researchgate.netichem.md To determine the rate law for a reaction involving this compound, a similar set of experiments would be designed.

Table 5: Illustrative Data for Determining Reaction Order (Note: This table presents hypothetical data for a reaction of this compound (DMDHF) with a reagent 'X'.)

Experiment [DMDHF]₀ (M) [X]₀ (M) Initial Rate (M/s)
10.100.102.0 x 10⁻³
20.200.104.0 x 10⁻³
30.100.208.0 x 10⁻³

From this illustrative data, doubling the initial concentration of DMDHF while keeping [X]₀ constant doubles the initial rate, indicating the reaction is first order with respect to DMDHF. Doubling the initial concentration of X while keeping [DMDHF]₀ constant quadruples the initial rate, indicating the reaction is second order with respect to X. Thus, the rate law would be: Rate = k[DMDHF][X]². The rate constant, k, could then be calculated using the data from any of the experiments.

Crystallographic Techniques for Structural Confirmation of Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive analytical method for the unambiguous determination of the three-dimensional structure of chemical compounds. acs.orgnih.gov For novel derivatives synthesized from this compound, this technique is invaluable for providing irrefutable proof of molecular connectivity, configuration, and conformation. The inherent reactivity of the ene-diol functional group in the parent compound means that its reactions can yield products with complex stereochemistry or unexpected atomic arrangements. While techniques like NMR and mass spectrometry provide crucial information about a molecule's structure, only X-ray crystallography can deliver a precise and highly accurate 3D model of the molecule as it exists in the solid state. reddit.comrigaku.com

The process of structural confirmation via SCXRD involves several key stages. The first and often most challenging step is the growth of a high-quality single crystal of the derivative, which must be of sufficient size and quality for analysis. nih.goviucr.org This is typically achieved through methods such as the slow evaporation of a solvent from a saturated solution of the purified compound. iucr.org

Once a suitable crystal is obtained, it is mounted on a goniometer within an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. creative-biostructure.com As the crystal is slowly rotated, the X-rays are diffracted by the electron clouds of the atoms arranged in the repeating lattice of the crystal. anton-paar.comnih.gov A detector records the positions and intensities of the thousands of diffracted beams, creating a unique diffraction pattern. nih.gov

This complex pattern contains the fundamental information about the crystal's internal structure. Through a mathematical process known as a Fourier transform, the diffraction data is converted into a three-dimensional electron density map. nih.gov This map allows crystallographers to identify the positions of individual atoms within the crystal's unit cell—the basic repeating structural unit. A molecular model is then built into the electron density map and computationally refined to achieve the best possible fit with the experimental data. nih.gov

The final output of a successful crystallographic analysis is a wealth of precise structural data. This includes the exact spatial coordinates of every atom, which are used to calculate definitive bond lengths, bond angles, and torsion angles with very high precision. creative-biostructure.com Furthermore, the analysis reveals critical information about the crystal packing, including the dimensions of the unit cell, the symmetry of the crystal (space group), and the nature of any intermolecular interactions, such as hydrogen bonding. rigaku.com

While specific published crystallographic data for derivatives of this compound are not widely available, the table below illustrates the type of crystallographic data that would be generated and reported for a hypothetical derivative. This data provides the definitive structural confirmation required in advanced chemical research.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterValueDescription
Empirical Formula C₁₀H₁₂O₆The simplest whole-number ratio of atoms in the compound.
Formula Weight 228.20 g/mol The mass of one mole of the compound.
Crystal System MonoclinicThe crystal system describing the symmetry of the unit cell.
Space Group P2₁/cThe specific symmetry group describing the arrangement of molecules.
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal.
a10.15 ÅLength of the 'a' axis of the unit cell.
b8.54 ÅLength of the 'b' axis of the unit cell.
c12.33 ÅLength of the 'c' axis of the unit cell.
α90°Angle between the 'b' and 'c' axes.
β105.2°Angle between the 'a' and 'c' axes.
γ90°Angle between the 'a' and 'b' axes.
Volume 1031.5 ųThe volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated Density 1.468 g/cm³The theoretical density of the crystal calculated from the formula and volume.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the data.

Note: The data in this table is for illustrative purposes only and does not represent a published crystal structure.

Biochemical and Enzymatic Interactions at a Mechanistic Level

Participation in Biochemical Cycles and Metabolic Transformations

While direct participation of dimethyl dihydroxyfumarate in core metabolic cycles is not extensively documented, the biochemical relevance of its parent compound, dihydroxyfumaric acid (DHF), provides significant insight into its potential roles. The reactivity of DHF suggests its plausible involvement in prebiotic chemical pathways that are considered analogs or precursors to modern metabolic cycles.

The Reductive Citric Acid Cycle, also known as the reverse Krebs cycle, is a sequence of chemical reactions that uses carbon dioxide to synthesize carbon compounds. In the context of prebiotic chemistry, a "glyoxylate scenario" has been proposed where glyoxylate (B1226380) and its dimer, dihydroxyfumaric acid (DHF), are central starting materials for forming various biogenic molecules, including constituents of the citric acid cycle. acs.orgnih.gov This hypothetical pathway suggests that DHF could have been a key building block in the synthesis of more complex organic structures on early Earth. researchgate.net

The dicarboxylic acid cycle is closely related to the glyoxylate cycle, which allows organisms to synthesize carbohydrates from two-carbon compounds like acetate. Dihydroxyfumarate decarboxylase, an enzyme that acts on DHF, participates in glyoxylate and dicarboxylate metabolism, underscoring the connection of DHF to these fundamental pathways. wikipedia.org Although the direct involvement of this compound is not specified, its structural relationship to DHF suggests it could serve as a precursor or derivative within these biochemical contexts, likely requiring initial hydrolysis of its ester groups to participate directly in enzymatic reactions.

The "glyoxylate scenario" posits that DHF and glyoxylate could serve as source molecules for a primordial metabolism. acs.org Research has demonstrated that DHF reacts in water with various aldehydes, including glyoxylate, to cleanly and selectively form ketose sugars. acs.orgnih.gov This reaction pathway is considered a plausible prebiotic alternative to the formose reaction for the formation of carbohydrates. nih.govacs.org

Dihydroxyfumaric acid is also linked to the metabolism of tartaric acid. In some microorganisms, enzymes can convert meso-tartrate (B1217512) and dihydroxyfumarate into glycerate, linking the metabolism of these two compounds. nih.gov Furthermore, tartaric acid is a known product of ascorbic acid catabolism in plants like grapes, and its degradation can be carried out by various microorganisms. mdpi.comfrontiersin.org Given that DHF is an oxidation product of tartaric acid, transformations involving tartaric acid could potentially lead to the formation of DHF, which could then enter other metabolic pathways.

Cycle/PathwayRole of Dihydroxyfumaric Acid (DHF)Potential Implication for this compound
Reductive Citric Acid Cycle (Prebiotic Model) Proposed as a central starting material in the "glyoxylate scenario" for synthesizing cycle constituents. acs.orgresearchgate.netCould act as a stabilized precursor to DHF.
Glyoxylate/Dicarboxylate Metabolism Substrate for dihydroxyfumarate decarboxylase, linking it to these metabolic pathways. wikipedia.orgWould likely require enzymatic hydrolysis to DHF before it could be metabolized.
Tartaric Acid Transformation Can be formed from tartaric acid and is enzymatically converted in some metabolic pathways. nih.govMay be indirectly linked via the formation of its parent acid from tartaric acid.

Enzymatic Modulation and Chemical Reactivity with Biocatalysts

The enediol moiety of this compound is the primary site of its chemical reactivity, making it susceptible to interactions with various biocatalysts, particularly those involved in redox reactions.

The parent compound, dihydroxyfumaric acid, is a substrate for peroxidases. nih.gov The enzymatic, hydrogen peroxide-dependent oxidation of DHF is catalyzed by enzymes like horseradish peroxidase. nih.gov During this process, the peroxidase enzyme is predominantly found in an intermediate state known as compound III. nih.gov The reaction involves both an enzymatic oxidation and a non-enzymatic reaction where DHF is oxidized by superoxide (B77818) radicals (O₂⁻). nih.gov The oxidation of DHF by the peroxidase system can also generate hydroxyl radicals (OH•). nih.gov While this reactivity is established for the parent acid, the dimethyl ester would be expected to exhibit similar susceptibility to oxidation at the enediol group, although the ester functionalities could influence its binding affinity and reaction kinetics with specific enzymes.

Decarboxylation is a fundamental biochemical reaction involving the removal of a carboxyl group. nih.gov Nature has evolved a wide array of decarboxylase enzymes that operate on diverse substrates, often utilizing cofactors to stabilize reaction intermediates. utsa.edunih.gov

A specific enzyme, dihydroxyfumarate decarboxylase (EC 4.1.1.54), catalyzes the chemical transformation of dihydroxyfumarate. wikipedia.org This enzyme belongs to the family of carboxy-lyases, which cleave carbon-carbon bonds. It specifically converts dihydroxyfumarate into tartronate (B1221331) semialdehyde and carbon dioxide (CO₂). wikipedia.org This reaction is a key step in glyoxylate and dicarboxylate metabolism. wikipedia.org For this compound to be a substrate for this enzyme, it would presumably require prior enzymatic hydrolysis of the two methyl ester groups to expose the free carboxylates necessary for the decarboxylation reaction. Unspecific esterases present in biological systems could potentially catalyze this initial hydrolysis step. nih.gov

The core structure of this compound belongs to the class of diketo acids. This structural motif is known to be a potent inhibitor of the influenza virus PA endonuclease, an enzyme essential for viral replication. nih.gov The PA endonuclease performs a "cap-snatching" process, cleaving the 5' caps (B75204) from host cell pre-mRNAs to use as primers for synthesizing viral mRNA. nih.govnih.gov

The active site of the PA endonuclease contains one or more divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are critical for its catalytic activity. nih.gov Diketo acid inhibitors function by chelating these metal ions in the active site. nih.govnih.gov The central scaffold of these molecules, composed of a diketo acid moiety, binds directly to the catalytic core of the enzyme, effectively blocking the substrate from accessing the catalytic machinery and preventing the endonuclease reaction. nih.gov A well-studied example is the diketo acid compound L-742,001, which shows strong, dose-dependent inhibition of the influenza endonuclease. nih.govscilit.com The molecular mechanism of this compound would be expected to be analogous, with its diketo acid core interacting with and chelating the metal ions within the PA endonuclease active site, thereby inhibiting viral transcription.

Enzyme SystemInteraction/TransformationMolecular Mechanism
Oxidases and Peroxidases Oxidation of the enediol group. nih.govEnzymatic, H₂O₂-dependent oxidation, and non-enzymatic oxidation by reactive oxygen species. nih.gov
Dihydroxyfumarate Decarboxylase Decarboxylation to tartronate semialdehyde and CO₂. wikipedia.orgCleavage of a carbon-carbon bond by a carboxy-lyase. wikipedia.org
Influenza Virus PA Endonuclease Inhibition of endonuclease activity. nih.govThe diketo acid moiety chelates essential divalent metal ions (e.g., Mn²⁺) in the enzyme's active site, blocking its function. nih.govnih.gov

Interaction with Free Radicals and Redox Chemistry in Biological Mimicry

The reactivity of this compound and its parent compound, dihydroxyfumaric acid, in redox processes is a cornerstone of its biochemical significance. This section delves into the molecular mechanisms governing its interactions with reactive oxygen species and stable free radicals, providing a chemical basis for its role in systems that mimic biological redox chemistry.

Molecular Mechanisms of Superoxide Anion and Hydroxyl Radical Generation by Dihydroxyfumarate

The generation of reactive oxygen species (ROS) such as the superoxide anion (O₂⁻) and the hydroxyl radical (•OH) is a critical aspect of aerobic metabolism and immune responses. While dihydroxyfumarate is often recognized for its antioxidant properties, its interaction with molecular oxygen and metal ions can also lead to the generation of these radicals.

The autoxidation of vicinal diols, particularly under neutral or alkaline conditions, can lead to the formation of superoxide radicals. For dihydroxyfumarate (DHF), this process is initiated by the deprotonation of its enediol hydroxyl groups, forming an enediolate anion. This electron-rich species can then transfer a single electron to molecular oxygen (O₂), a ground-state diradical, to generate the superoxide anion radical. The dihydroxyfumarate molecule is concomitantly oxidized to a semiquinone radical intermediate. This process is analogous to the autoxidation of other polyphenolic compounds and catechols, which are known to generate superoxide.

The subsequent fate of the superoxide anion is pivotal. It can undergo dismutation, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂) and oxygen. This H₂O₂ can then participate in Fenton or Fenton-like reactions to generate the highly reactive hydroxyl radical.

Superoxide Generation: DHF-H⁻ + O₂ → DHF• + O₂⁻ + H⁺

Hydrogen Peroxide Formation: 2O₂⁻ + 2H⁺ → H₂O₂ + O₂

Metal Reduction: DHF + 2Fe³⁺ → Diketosuccinate + 2Fe²⁺ + 2H⁺

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This cascade of reactions highlights the dual role dihydroxyfumarate can play: while it can scavenge radicals, under specific conditions (e.g., presence of oxygen and transition metals), it can also contribute to their formation, a characteristic shared by many antioxidants.

Reactivity with Stable Free Radicals (e.g., DPPH*) as Model Systems

The reaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) is a widely used assay to evaluate the antioxidant capacity of various compounds. nih.gov Dihydroxyfumaric acid (DHF) demonstrates potent scavenging activity against DPPH•, and studies using stopped-flow spectrophotometry have provided insights into the kinetics and mechanism of this reaction. researchgate.net

The reaction between DHF and DPPH• is rapid and proceeds via a multi-stage process. researchgate.net The stoichiometry of the reaction is typically 2:1 (DPPH•:DHF), indicating that one molecule of dihydroxyfumaric acid can neutralize two molecules of the DPPH• radical. researchgate.net The initial, faster stage is believed to involve the transfer of a hydrogen atom from one of the enolic hydroxyl groups of DHF to the DPPH• radical, forming the stable DPPH-H (2,2-diphenyl-1-picrylhydrazine) and a DHF radical intermediate. researchgate.netresearchgate.net The second, slower stage involves the reaction of the DHF radical with a second DPPH• molecule. researchgate.net

Theoretical studies based on Density Functional Theory (DFT) suggest that the reaction mechanism in polar solvents like methanol-water mixtures has a significant ionic character. mdpi.com This proposed mechanism involves the electrolytic dissociation of dihydroxyfumaric acid to its anion. A charge-transfer complex is then formed between the DHF anion and the protonated DPPH• molecule, facilitating the transfer of an electron or hydrogen atom. mdpi.com

The reaction kinetics are influenced by the solvent medium. For instance, the antioxidant activity of DHF is significantly higher in a wine matrix model compared to ethanol, suggesting that the components of the matrix can influence the reaction mechanism, possibly by favoring electron transfer processes. researchgate.net

Kinetic Data for the Reaction of Dihydroxyfumaric Acid (DHF) with DPPH•
ParameterValueConditionsReference
Stoichiometry (DPPH•:DHF)2:1Methanol-water researchgate.net
Rate Constant (Stage 1)39.1 L/(mol·s)pH 4.0, 20°C researchgate.net
Rate Constant (Stage 2)0.0012 s⁻¹pH 4.0, 20°C researchgate.net

Chemical Basis of Electron and Proton Transfer in Redox Processes

The antioxidant and pro-oxidant activities of dihydroxyfumarate are fundamentally governed by its ability to participate in electron and proton transfer reactions. The enediol structure is key to this reactivity. The two hydroxyl groups attached to a double bond create an electron-rich system that can readily donate electrons or hydrogen atoms.

Redox reactions involving dihydroxyfumarate can proceed through several mechanisms, including:

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom (a proton and an electron) is transferred from the hydroxyl group of dihydroxyfumarate to a radical species. This is a common mechanism for scavenging free radicals.

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the initial transfer of an electron from the dihydroxyfumarate molecule (often in its anionic form) to an acceptor, forming a radical cation. This is then followed by the loss of a proton to the solvent or a base.

Sequential Proton Loss Single Electron Transfer (SPLET): In this pathway, the dihydroxyfumarate first deprotonates to form an anion, which then transfers an electron to the radical species. The preference for one mechanism over another is influenced by factors such as the solvent polarity, pH, and the nature of the radical species.

The concept of Proton-Coupled Electron Transfer (PCET) is crucial for understanding these processes, as electron and proton transfers are often concerted or tightly coupled. nih.govnih.gov In PCET, the transfer of an electron and a proton occur in a single kinetic step. This is energetically more favorable than the stepwise transfer of an electron and then a proton (or vice versa) in many cases. The efficiency of dihydroxyfumarate as a reducing agent is enhanced by the stability of the resulting oxidized species (diketosuccinate), which is a conjugated dicarbonyl compound.

DFT studies on similar molecules, such as dihydroxybenzoic acid derivatives, have shown that factors like intramolecular hydrogen bonding can significantly influence proton affinity and gas-phase acidity, which in turn affect the propensity for proton and electron transfer. chemrxiv.orgchemrxiv.org For dihydroxyfumarate, the proximity of the two hydroxyl groups and the two carboxylic acid functions allows for complex intramolecular and intermolecular hydrogen bonding networks that can modulate its redox potential and reactivity.

Molecular-Level Interactions with Specific Biomolecules

The biological effects of this compound are ultimately determined by its interactions with various biomolecules at the molecular level. Its chemical structure, featuring hydroxyl and carboxyl functional groups, allows for specific binding interactions that can modulate the function of these biomolecules.

Metal Chelation by Dihydroxyfumaric Acid and its Complexes

Dihydroxyfumaric acid is an effective chelating agent for various metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The presence of two carboxylic acid groups and two hydroxyl groups provides multiple potential binding sites for metal ions. These functional groups can deprotonate to form carboxylate and alkoxide anions, which are excellent electron-pair donors for coordination with metal cations.

The stability of the metal complexes formed with dihydroxyfumaric acid is a critical factor in its biological activity. The stability constant (or formation constant) of a complex is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org While specific stability constants for dihydroxyfumaric acid with a wide range of metal ions are not extensively tabulated in readily available literature, the principles of coordination chemistry suggest that it would form stable complexes, particularly with divalent and trivalent metal ions such as Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺. du.ac.iniupac.orgwordpress.comscispace.com

The chelation of metal ions by dihydroxyfumaric acid can have several important biochemical consequences:

Modulation of Redox Activity: As discussed in section 6.3.1, chelation can influence the redox potential of the metal ion, thereby affecting its ability to participate in Fenton-like reactions. The formation of a stable complex can either enhance or inhibit the generation of reactive oxygen species, depending on the coordination environment and the accessibility of the metal center to other reactants.

Inhibition of Metalloenzymes: Many enzymes require a metal ion cofactor for their catalytic activity. By chelating this essential metal ion, dihydroxyfumaric acid can act as an inhibitor.

Transport and Bioavailability of Metals: Chelation can affect the solubility and transport of metal ions across biological membranes, thereby influencing their bioavailability.

The geometry of the metal complexes will depend on the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the dihydroxyfumarate ligand. The formation of five- or six-membered chelate rings involving the carboxylate and adjacent hydroxyl group is likely to be a favorable arrangement.

Protein and Peptide Interactions at Active Sites

The interaction of small molecules with proteins and peptides is central to pharmacology and biochemistry. This compound and its parent acid can interact with proteins, particularly at their active sites, through a variety of non-covalent interactions. The active site of an enzyme is a specific region that binds the substrate and contains the catalytic residues responsible for the chemical transformation. monash.edu

The potential modes of interaction for dihydroxyfumarate at a protein active site include:

Hydrogen Bonding: The hydroxyl and carboxyl groups of dihydroxyfumarate are excellent hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues in the active site, such as serine, threonine, tyrosine, aspartate, glutamate, histidine, and asparagine.

Electrostatic Interactions: The carboxylate groups of dihydroxyfumaric acid are negatively charged at physiological pH and can form salt bridges or electrostatic interactions with positively charged amino acid residues like lysine, arginine, and histidine.

Coordination with Metal Cofactors: If the active site contains a metal ion, dihydroxyfumarate can coordinate with it, as described in the previous section.

These interactions can lead to the inhibition or modulation of enzyme activity. If dihydroxyfumarate binds to the active site in a manner that prevents the substrate from binding, it acts as a competitive inhibitor. fas.org Even if it binds at a site other than the active site (an allosteric site), it can induce conformational changes that affect the enzyme's catalytic efficiency. nih.govbiorxiv.org

The specific interactions will be determined by the three-dimensional structure of the protein's active site, including the spatial arrangement and chemical nature of the amino acid residues. Molecular docking and other computational methods can be used to predict the binding modes and affinities of dihydroxyfumarate with specific protein targets. While specific studies detailing the interaction of dihydroxyfumarate with particular enzyme active sites are limited, its structural similarity to other dicarboxylic acids and alpha-hydroxy acids that are known enzyme substrates or inhibitors suggests that such interactions are highly plausible.

Chemical Modification of Amino Acid Residues by this compound

Extensive searches of available scientific literature did not yield specific information regarding the chemical modification of amino acid residues by this compound. The preponderance of research in this area focuses on the reactivity of a related compound, dimethyl fumarate (B1241708) (DMF). While dimethyl fumarate is known to react with amino acid residues, particularly cysteine, through Michael addition, leading to post-translational modifications, there is a lack of corresponding studies on this compound.

Theoretical studies on dihydroxyfumaric acid and its derivatives suggest that the dimethyl ester of dihydroxyfumaric acid possesses electrophilic characteristics. This electrophilicity could potentially enable reactions with nucleophilic amino acid side chains. However, without experimental data, the specific residues targeted, the nature of the resulting adducts, and the biological implications of such modifications by this compound remain uncharacterized.

Due to the absence of research findings on the interaction between this compound and amino acids, no data tables on modified residues or detailed research findings can be provided at this time. Further investigation is required to elucidate the potential for this compound to chemically modify amino acid residues and its mechanistic implications in biochemical and enzymatic interactions.

Future Directions and Emerging Research Avenues for Dimethyl Dihydroxyfumarate

Development of Novel Synthetic Pathways with Enhanced Selectivity

While the synthesis of dimethyl dihydroxyfumarate and its derivatives has been established, a significant future direction lies in the development of novel synthetic pathways that offer enhanced selectivity. Current research often utilizes this compound as a stable starting material for the synthesis of other derivatives. researchgate.net Future work is anticipated to focus on methods that allow for precise control over the stereochemistry of the enediol moiety and the introduction of various functional groups with high regioselectivity.

A key challenge and opportunity will be the development of catalytic asymmetric syntheses. This would enable the production of chiral derivatives of this compound, which could be invaluable for investigations into stereospecific interactions in biochemical systems. Exploring enzymatic or chemoenzymatic approaches could provide highly selective routes to these complex molecules. Furthermore, the development of continuous-flow synthesis methods could offer advantages in terms of safety, scalability, and product purity for both this compound and its derivatives.

Advanced Computational Studies for Predicting Novel Reactivity and Interactions

The field of computational chemistry is set to play a pivotal role in charting the future of this compound research. Advanced computational studies, particularly those employing Density Functional Theory (DFT), are already providing profound insights into the compound's chemical reactivity. researchgate.net These theoretical models are crucial for predicting novel reactivity and interactions that may not be intuitive from experimental work alone.

Future computational research will likely focus on several key areas:

Predicting Reaction Mechanisms: DFT calculations can elucidate the transition states and reaction pathways for various transformations of this compound, guiding the design of new reactions and catalysts. mdpi.compku.edu.cn

Mapping Electrostatic Potential: Understanding the molecular electrostatic potential can help predict sites susceptible to nucleophilic and electrophilic attack, aiding in the design of targeted syntheses. researchgate.net

Simulating Interactions: Advanced simulations can model the interaction of this compound with other molecules, including enzymes and receptors, providing a basis for understanding its potential roles in complex systems.

These computational approaches will not only rationalize experimental observations but also proactively guide synthetic chemists toward unexplored areas of reactivity.

Exploration of New Mechanistic Insights in Complex Chemical Systems

The unique electronic and structural features of this compound, particularly its enediol core, make it an excellent candidate for exploring new mechanistic insights in complex chemical systems. The reactivity of the enediol moiety is highly dependent on its environment, and understanding these nuances is a key area for future research.

For instance, computational and experimental studies have begun to rationalize why the parent dihydroxyfumarate acts as a nucleophile, while its corresponding diester, this compound, reacts as an electrophile. researchgate.net Further investigations into the kinetics and mechanisms of its reactions, such as its interaction with free radicals, will provide a more complete picture of its chemical behavior. researchgate.net Stopped-flow spectrophotometry has been used to study the rapid kinetics of dihydroxyfumaric acid's reaction with free radicals, revealing a multi-stage process. researchgate.net Applying such techniques to this compound will be crucial.

Future studies will likely involve probing its reactivity under a wider range of conditions and in the presence of various catalysts and reaction partners to uncover novel reaction pathways and intermediates.

Interdisciplinary Research at the Interface of Organic Chemistry and Mechanistic Biochemistry

The intersection of organic chemistry and mechanistic biochemistry presents a fertile ground for future research on this compound. The parent compound, dihydroxyfumarate, is involved in the glyoxylate (B1226380) and dicarboxylate metabolism, catalyzed by the enzyme dihydroxyfumarate decarboxylase. wikipedia.org This provides a direct link to fundamental biochemical pathways.

Future interdisciplinary research, excluding clinical applications, will likely focus on:

Enzyme Interactions: Investigating how this compound and its derivatives interact with enzymes. Understanding the mechanism of these interactions at a molecular level could provide insights into enzyme function and inhibition.

Biochemical Transformations: Exploring the potential for this compound to be transformed by biological systems and the mechanisms of these transformations. The decomposition of enediol phosphate (B84403) intermediates in glycolysis serves as a model for the types of reactions that could be investigated. stackexchange.com

Probing Biological Processes: Utilizing the unique reactivity of the enediol group to design chemical probes for studying biochemical processes.

By bridging the gap between fundamental organic chemistry and the complexity of biological systems, researchers can uncover new roles for this versatile molecule.

Design and Synthesis of Advanced Materials Utilizing this compound as a Building Block

The functional groups present in this compound—the ester moieties and the hydroxyl groups of the enediol—make it an attractive building block for the design and synthesis of advanced materials. While research in this area is still nascent, the potential is significant.

One promising avenue is the incorporation of this compound into polymers. The hydroxyl groups could be used for chain extension in polyesters or polyurethanes, while the double bond could participate in polymerization reactions. The resulting polymers could possess unique properties due to the presence of the enediol functionality, potentially leading to materials with tailored electronic or optical properties for applications in organic electronics. youtube.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dimethyl dihydroxyfumarate (DMDF)?

  • Methodological Answer : DMDF (CAS 133-47-1) is synthesized via esterification of dihydroxyfumaric acid using methanol under acidic catalysis. Post-synthesis, characterization employs HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Computational studies (e.g., DFT) can rationalize reactivity differences between DMDF and its dicarboxylate counterpart, such as nucleophilic vs. electrophilic behavior .

Q. Which analytical techniques are critical for quality control of DMDF in experimental settings?

  • Methodological Answer : Rigorous quality control requires:

  • HPLC : To quantify purity and detect impurities using reverse-phase columns with UV detection (e.g., 210–300 nm).
  • NMR : To confirm stereochemistry and identify side products (e.g., residual solvents or unreacted intermediates).
  • MS : To verify molecular ion peaks and fragmentation patterns. Calibration with certified reference materials ensures accuracy .

Advanced Research Questions

Q. How does pH influence the reaction pathways of DMDF in aqueous systems?

  • Methodological Answer : At pH 7–8, DMDF undergoes decarboxylation via intermediates like 2,3-dihydroxy-oxalosuccinate, forming products such as glyoxylate derivatives. At pH 13–14, hydroxide-mediated fragmentation dominates, yielding glyceric acid analogs. Experimental validation involves ¹³C NMR to track isotopic labeling and DFT calculations to model transition states. Enzyme-like control (e.g., mimicking decarboxylases) can be simulated under buffered conditions .

Q. What is DMDF’s relevance to prebiotic chemistry, particularly the "glyoxylate scenario"?

  • Methodological Answer : DMDF reacts with aldehydes (e.g., glyoxylate, formaldehyde) in water to form ketosugars (e.g., dihydroxyacetone, pentuloses) with >90% selectivity. This contrasts with the formose reaction, which produces complex aldose mixtures. Experimental design includes:

  • Reaction Conditions : Aqueous medium, 25–50°C, inert atmosphere.
  • Analysis : LC-MS or ion chromatography to resolve sugar isomers.
  • Limitations : No known prebiotic pathway for DMDF synthesis; current work focuses on cyanide-mediated glyoxylate dimerization as a precursor .

Q. How can researchers resolve contradictions in DMDF’s oxidative behavior in erythrocyte lysis studies?

  • Methodological Answer : Early studies attributed erythrocyte lysis to O₂⁻/H₂O₂ from DMDF autooxidation but overlooked enzyme interactions. Key steps:

  • Experimental Replication : Monitor autooxidation rates at 300 nm under varying pH (6.4–7.4).
  • Enzyme Inhibition : Add superoxide dismutase (72% inhibition) and catalase (50% inhibition) to isolate O₂⁻/H₂O₂ contributions.
  • Mechanistic Reassessment : Use EPR spectroscopy to detect radical intermediates (e.g., HO₂•) .

Q. What computational and experimental approaches explain DMDF’s divergent reactivity compared to dihydroxyfumarate salts?

  • Methodological Answer :

  • Computational : DFT calculations reveal that the dimethyl ester’s electron-withdrawing groups enhance electrophilicity, while the dicarboxylate’s negative charge promotes nucleophilicity.
  • Experimental : Kinetic studies (e.g., stopped-flow spectrometry) compare reaction rates with nucleophiles (e.g., amines) or electrophiles (e.g., aldehydes) under controlled solvent systems (e.g., THF vs. water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.